molecular formula C10H12N2O3 B13631678 5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione

5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione

Cat. No.: B13631678
M. Wt: 208.21 g/mol
InChI Key: IABMIFQCUILLLB-UHFFFAOYSA-N
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Description

5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C10H12N2O3 It is a derivative of pyrazine and is characterized by the presence of a methoxy group and a pentane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method involves the alkylation of pyrazine with 5-methoxy-1,3-pentanedione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-methoxy-1-pyrazin-2-ylpentane-1,3-dione

InChI

InChI=1S/C10H12N2O3/c1-15-5-2-8(13)6-10(14)9-7-11-3-4-12-9/h3-4,7H,2,5-6H2,1H3

InChI Key

IABMIFQCUILLLB-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)CC(=O)C1=NC=CN=C1

Origin of Product

United States

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